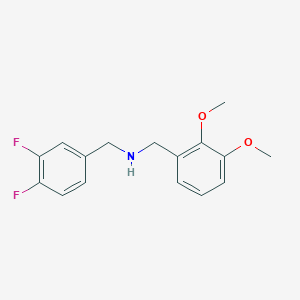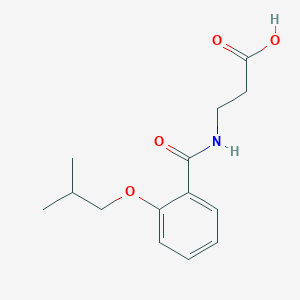
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 41-2272 was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 produces its vasodilatory, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to smooth muscle relaxation and vasodilation. This makes it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 in lab experiments. It has been shown to have off-target effects, meaning that it can affect other enzymes and signaling pathways besides sGC. Additionally, it can be difficult to administer in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272. One area of interest is its potential as a treatment for pulmonary hypertension. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its anti-inflammatory and anti-tumor effects. Further studies are needed to determine its potential as a treatment for various inflammatory and cancerous conditions. Additionally, further studies are needed to better understand its mechanism of action and off-target effects.
Méthodes De Synthèse
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-bromo-2-methylphenol and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential treatment for various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-8-12(16)6-7-13(10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRGUPFZWBYURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)

![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)
